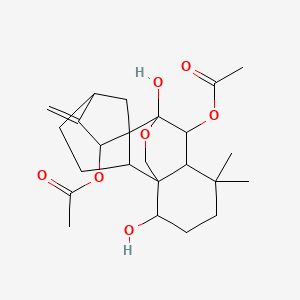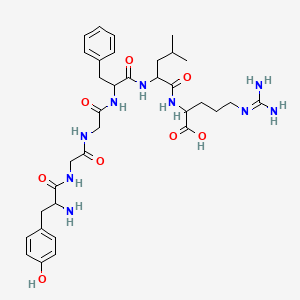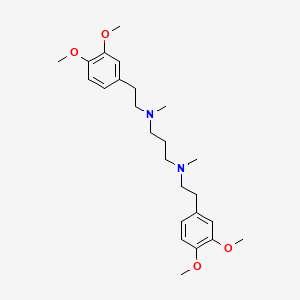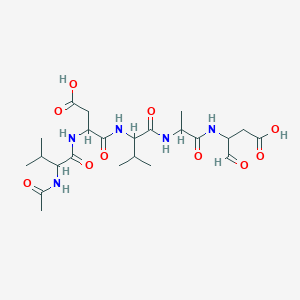
Ac-DL-Val-DL-Asp-DL-Val-DL-Ala-DL-Asp-al
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ac-DL-Val-DL-Asp-DL-Val-DL-Ala-DL-Asp-al is a synthetic peptide compound. It is composed of a sequence of amino acids: valine, aspartic acid, alanine, and aspartic acid, each in their DL form, which means they are racemic mixtures of D- and L- enantiomers. The compound is capped with an acetyl group (Ac) at the N-terminus and an aldehyde group (al) at the C-terminus. This compound is often used in biochemical research, particularly in studies involving enzyme inhibition and protein interactions.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Ac-DL-Val-DL-Asp-DL-Val-DL-Ala-DL-Asp-al typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:
Coupling: Each amino acid is coupled to the growing chain using activating agents like HBTU or DIC.
Deprotection: The protecting groups on the amino acids are removed using TFA (trifluoroacetic acid).
Cleavage: The completed peptide is cleaved from the resin using a cleavage cocktail, often containing TFA, water, and scavengers like TIS (triisopropylsilane).
Industrial Production Methods
For industrial-scale production, automated peptide synthesizers are used to increase efficiency and yield. The process is similar to laboratory-scale SPPS but optimized for larger quantities. The use of high-throughput synthesizers and purification systems like HPLC (high-performance liquid chromatography) ensures the purity and consistency of the final product.
化学反应分析
Types of Reactions
Ac-DL-Val-DL-Asp-DL-Val-DL-Ala-DL-Asp-al can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid.
Reduction: The aldehyde group can be reduced to an alcohol.
Substitution: The amino acids in the peptide can participate in substitution reactions, particularly at the side chains.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Reagents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Substitution: Various nucleophiles can be used depending on the desired substitution.
Major Products Formed
Oxidation: The major product is the corresponding carboxylic acid derivative.
Reduction: The major product is the corresponding alcohol derivative.
Substitution: The products depend on the specific nucleophile used in the reaction.
科学研究应用
Ac-DL-Val-DL-Asp-DL-Val-DL-Ala-DL-Asp-al has several applications in scientific research:
Chemistry: Used as a model compound for studying peptide synthesis and reactions.
Biology: Employed in studies of enzyme inhibition, particularly caspases, which are involved in apoptosis.
Medicine: Investigated for its potential in developing therapeutic agents targeting apoptotic pathways.
Industry: Utilized in the production of peptide-based drugs and biochemical assays.
作用机制
The mechanism of action of Ac-DL-Val-DL-Asp-DL-Val-DL-Ala-DL-Asp-al primarily involves the inhibition of caspases, a family of protease enzymes. The aldehyde group at the C-terminus forms a covalent bond with the active site cysteine residue of the caspase enzyme, thereby inhibiting its activity. This inhibition prevents the cleavage of caspase substrates, ultimately blocking the apoptotic pathway.
相似化合物的比较
Similar Compounds
Z-Val-Ala-DL-Asp-fluoromethylketone: Another caspase inhibitor with a similar peptide sequence but different functional groups.
Z-Val-Asp-Val-Ala-Asp-AFC: A fluorogenic substrate for caspase-2, used in enzyme activity assays.
Z-Val-Asp (OMe)-Val-Ala-DL-Asp (OMe)-fluoromethylketone: A methyl ester derivative with similar inhibitory properties.
Uniqueness
Ac-DL-Val-DL-Asp-DL-Val-DL-Ala-DL-Asp-al is unique due to its specific sequence and the presence of both acetyl and aldehyde groups, which confer distinct chemical and biological properties. Its ability to inhibit caspases makes it a valuable tool in apoptosis research and potential therapeutic development.
属性
IUPAC Name |
3-[(2-acetamido-3-methylbutanoyl)amino]-4-[[1-[[1-[(1-carboxy-3-oxopropan-2-yl)amino]-1-oxopropan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-4-oxobutanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H37N5O10/c1-10(2)18(25-13(6)30)23(38)27-15(8-17(33)34)21(36)28-19(11(3)4)22(37)24-12(5)20(35)26-14(9-29)7-16(31)32/h9-12,14-15,18-19H,7-8H2,1-6H3,(H,24,37)(H,25,30)(H,26,35)(H,27,38)(H,28,36)(H,31,32)(H,33,34) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OOGHGBCRVSBUHH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)NC(CC(=O)O)C(=O)NC(C(C)C)C(=O)NC(C)C(=O)NC(CC(=O)O)C=O)NC(=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H37N5O10 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
543.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![2,2,6,6-Tetraethyl-1,5-dioxaspiro[2.4]heptane](/img/structure/B12325218.png)
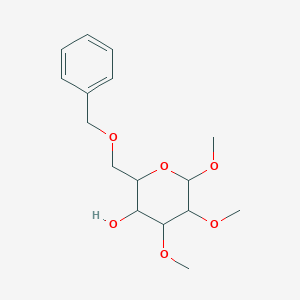
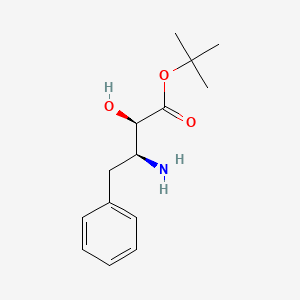
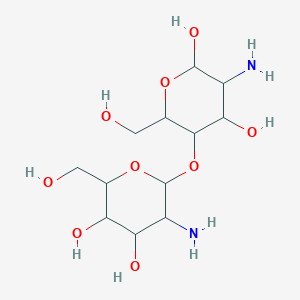

![11-Ethyl-6,16-dimethoxy-13-methyl-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecane-4,8-diol](/img/structure/B12325259.png)
![2-Propenoic acid,3-[4-[(4-bromophenyl)thio]-3-nitrophenyl]-](/img/structure/B12325262.png)
![Thieno[3,2-d]pyrimidin-4(1H)-one, 2,3-dihydro-3-(2-propen-1-yl)-2-thioxo-](/img/structure/B12325265.png)
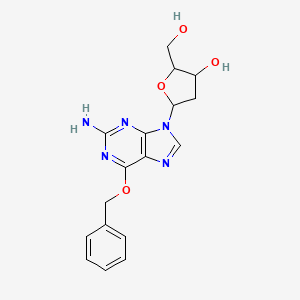
![1,1'-Bis{(S)-{(SP)-2-[(R)-1-(dimethylamino)ethyl]ferrocenyl}phenylphosphino}ferrocene](/img/structure/B12325279.png)
![2,3,14-trihydroxy-17-[5-(3-hydroxy-3-methylbutyl)-2,2,4-trimethyl-1,3-dioxolan-4-yl]-10,13-dimethyl-2,3,4,5,9,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-6-one](/img/structure/B12325287.png)
